4,5-Dichloro-2-thiazolamine: Comprehensive Physical, Chemical, and Mechanistic Profiling for Early-Stage Drug Discovery
4,5-Dichloro-2-thiazolamine: Comprehensive Physical, Chemical, and Mechanistic Profiling for Early-Stage Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry and agrochemical development, the 2-aminothiazole core stands out as a privileged, highly versatile scaffold[1]. 4,5-Dichloro-2-thiazolamine (CAS: 1253395-12-8) represents an advanced, di-halogenated iteration of this core[2]. As a Senior Application Scientist, I consistently see drug discovery programs fail in late stages due to poor metabolic stability or off-target toxicity. By engineering two chlorine atoms onto the C4 and C5 positions of the thiazole ring, we fundamentally alter the molecule's electronic distribution, lipophilicity, and metabolic vulnerability. This technical guide provides an in-depth analysis of the physicochemical properties, validated synthetic workflows, and pharmacophoric utility of 4,5-dichloro-2-thiazolamine.
Molecular Architecture & Physicochemical Profiling
Understanding the baseline physical and chemical properties of a building block is the first step in rational drug design. The dual-chlorine substitution is not merely a structural variation; it is a calculated modification to drive specific biological interactions.
Quantitative Physicochemical Data
Data summarized for rapid comparative analysis in hit-to-lead optimization workflows.
| Property | Value / Description |
| Chemical Name | 4,5-Dichloro-1,3-thiazol-2-amine |
| CAS Number | 1253395-12-8[3] |
| PubChem CID | 20299874[2] |
| Molecular Formula | C3H2Cl2N2S[4] |
| Molecular Weight | 169.03 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 67.2 Ų |
| Hydrogen Bond Donors | 1 (The -NH2 group) |
| Hydrogen Bond Acceptors | 2 (Thiazole N and S atoms) |
| Rotatable Bonds | 0 (Rigid planar structure) |
The Causality of Di-Chlorination
Why utilize the 4,5-dichloro derivative instead of the unsubstituted 2-aminothiazole?
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Electronic Modulation : The strongly electron-withdrawing nature of the two chlorine atoms pulls electron density away from the thiazole ring. This inductive effect lowers the pKa of the exocyclic 2-amino group, fine-tuning its capacity to act as a hydrogen bond donor—a critical factor when targeting the acidic microenvironments of specific kinase active sites.
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Metabolic Shielding : Cytochrome P450 enzymes frequently oxidize the electron-rich C4 and C5 positions of unsubstituted thiazoles, leading to rapid clearance and potential reactive metabolite toxicity. Blocking these exact positions with stable carbon-chlorine bonds effectively shuts down this metabolic liability, increasing the pharmacokinetic half-life of derived drug candidates.
Chemical Synthesis & Purification Workflows
The synthesis of 4,5-dichloro-2-thiazolamine relies on the regioselective electrophilic aromatic substitution of 2-aminothiazole. The protocol below is designed as a self-validating system , ensuring high yield and purity by respecting the kinetic and thermodynamic realities of the thiazole ring.
Step-by-Step Methodology: Electrophilic Di-Chlorination
Objective : Achieve complete di-chlorination without inducing oxidative ring cleavage or polymerization.
Causality & Logic : The electron-donating 2-amino group activates the electron-deficient thiazole ring. The C5 position is the most nucleophilic site and reacts rapidly[5]. However, once the first chlorine is installed at C5, its electron-withdrawing effect severely deactivates the ring. Therefore, installing the second chlorine at C4 requires a shift from kinetic control (low temperature) to thermodynamic control (elevated temperature and excess reagent).
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Mono-chlorination (Kinetic Control) :
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Dissolve 2-aminothiazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF stabilizes the polar transition state of the electrophilic substitution.
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Cool the reactor to 0°C.
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Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes. Causality: Strict temperature control (0–5°C) minimizes thermal degradation and prevents premature, uncontrolled C4 chlorination[5].
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Di-chlorination (Thermodynamic Control) :
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Self-Validation Step : Sample the reaction and analyze via LC-MS. Proceed only when the mono-chlorinated intermediate (m/z ~135) is the exclusive species.
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Add a second portion of NCS (1.2 eq).
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Elevate the reaction temperature to 60°C and stir for 4-6 hours. Causality: Thermal energy is mandatory to overcome the high activation energy barrier imposed by the deactivating C5 chlorine.
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Workup and Isolation :
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Quench the reaction by pouring the mixture into ice-cold water containing 5% sodium thiosulfate. Causality: Thiosulfate instantly reduces any unreacted electrophilic chlorine species, preventing downstream oxidative degradation during isolation.
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Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).
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Fig 1. Stepwise electrophilic chlorination workflow for 4,5-dichloro-2-thiazolamine synthesis.
Mechanistic Utility in Drug Design (Pharmacophore Modeling)
The 2-aminothiazole scaffold is a well-established pharmacophore for potent kinase inhibition[6]. When we incorporate the 4,5-dichloro-2-thiazolamine building block into a larger drug molecule, we are optimizing three distinct pharmacophoric vectors simultaneously:
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Hinge-Binding Motif : The exocyclic 2-amino group acts as a potent hydrogen bond donor, while the endocyclic thiazole nitrogen serves as a hydrogen bond acceptor[6]. This dual-vector system mimics the binding of the adenine ring of ATP to the backbone amides of the kinase hinge region.
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Hydrophobic Pocket Occupation : The addition of two chlorine atoms at the C4 and C5 positions dramatically increases the lipophilic bulk of the tail end of the molecule. In many kinase targets, this region projects into the hydrophobic "gatekeeper" pocket or the DFG-out allosteric site. The chlorines provide optimal van der Waals contacts.
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Halogen Bonding : Beyond mere steric fill, the polarizable electron cloud of the chlorine atoms can engage in highly directional halogen bonds with backbone carbonyls or electron-rich side chains (like methionine) deep within the binding pocket, significantly lowering the off-rate ( koff ) of the inhibitor.
Fig 2. Pharmacophore binding model of 4,5-dichloro-2-thiazolamine within a kinase active site.
Analytical Validation & Quality Control Protocols
To ensure the structural integrity of the synthesized 4,5-dichloro-2-thiazolamine, a rigorous analytical suite is required. Do not proceed to downstream coupling reactions without verifying these parameters.
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High-Resolution Mass Spectrometry (HRMS-ESI) :
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Expected Result: [M+H]+ at m/z 168.95.
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Validation Metric: The presence of two chlorine atoms must be confirmed by the characteristic isotopic distribution pattern. A molecular ion cluster exhibiting a 9:6:1 intensity ratio for M : M+2 : M+4 unequivocally validates the di-chloro substitution.
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Nuclear Magnetic Resonance (NMR) :
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1H NMR (DMSO-d6, 400 MHz): The complete substitution of the thiazole ring means there are no aromatic protons. The spectrum will display only a broad singlet integrating to 2H around δ 7.50 - 8.00 ppm, corresponding to the −NH2 group. The absence of the characteristic thiazole C4-H and C5-H doublets confirms complete di-halogenation.
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13C NMR (DMSO-d6, 100 MHz): Three distinct carbon signals are expected: C2 (highly deshielded due to N, S, and NH2 attachment, ~165 ppm), C4, and C5 (shifted downfield relative to the unsubstituted core due to the inductive pull of the chlorine atoms, ~120-135 ppm).
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Sources
- 1. tandfonline.com [tandfonline.com]
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